4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C19H16O4 and a molecular weight of 308.337 g/mol . This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-hydroxy-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions
Chemical Reactions Analysis
4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
- 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- 4-ethyl-7-(2-oxo-2-methylethoxy)-2H-chromen-2-one
- 4-ethyl-7-(2-oxo-2-phenylethyl)-2H-chromen-2-one
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-ethyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-2-13-10-19(21)23-18-11-15(8-9-16(13)18)22-12-17(20)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
BAIMXUOZUWQYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.